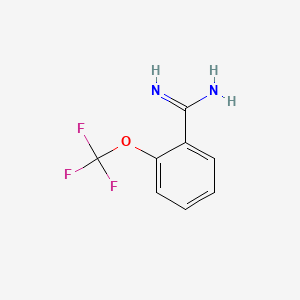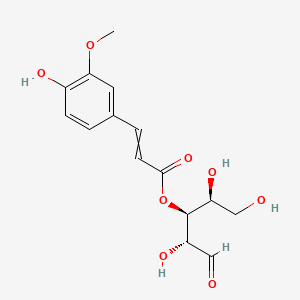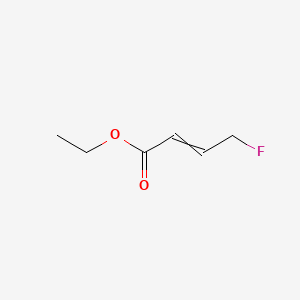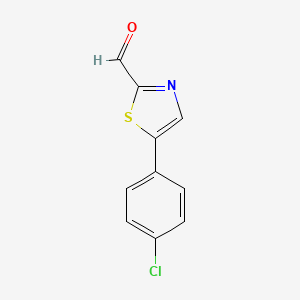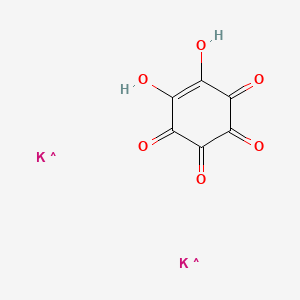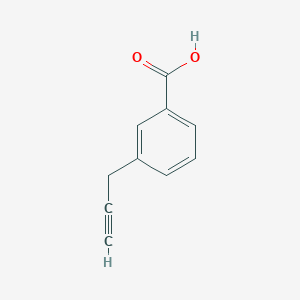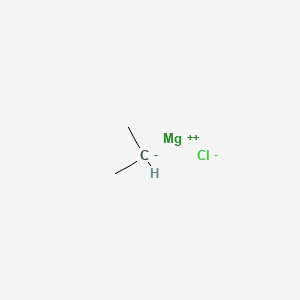
Magnesium;propane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium propane chloride is typically synthesized through the reaction of isopropyl chloride with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium propane chloride involves the use of continuous magnesium-chloride chlorinators with high throughput capacity. This process ensures the cost-effective reduction of impurities and improves the efficiency of the electrolysis system .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium propane chloride undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and propane.
Reduction: Can reduce certain organic compounds, introducing isopropyl groups.
Substitution: Commonly used in nucleophilic substitution reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Diethyl ether, THF, isopropyl chloride, magnesium metal.
Conditions: Inert atmosphere, low temperatures for certain reactions to prevent side reactions.
Major Products Formed
Oxidation: Magnesium oxide and propane.
Reduction: Various isopropyl-substituted organic compounds.
Substitution: Carbon-carbon bonded products
Aplicaciones Científicas De Investigación
Magnesium propane chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent for the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals.
Mecanismo De Acción
Magnesium propane chloride exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This reaction forms a new carbon-carbon bond, introducing the isopropyl group into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride: Used in various industrial applications, including deicing and dust control.
Magnesium bromide: Similar to magnesium chloride but with different reactivity and applications.
Magnesium iodide: Used in organic synthesis but less common than magnesium chloride and bromide.
Uniqueness
This makes it particularly valuable in the synthesis of complex organic compounds .
Propiedades
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHWZFSGMZEOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
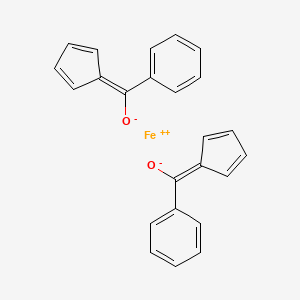
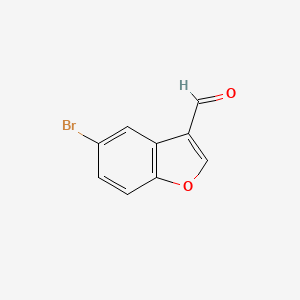
![(11S)-11-methyl-15,17-bis(oxidanyl)-12-oxabicyclo[12.4.0]octadeca-1(18),2,14,16-tetraene-7,13-dione](/img/structure/B12439023.png)
![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)

![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene,9,19-cyclolanostane-3,25-diol deriv](/img/structure/B12439099.png)
